![molecular formula C11H13ClF3NO B1426359 3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride CAS No. 1354963-49-7](/img/structure/B1426359.png)
3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride
Overview
Description
3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride, also known as TFMMAH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. TFMMAH is a white crystalline powder that is soluble in water and has a molecular weight of 271.72 g/mol. In
Scientific Research Applications
Biochemistry: Enzyme Inhibition Studies
The compound’s structural features make it suitable for enzyme inhibition studies. By modifying specific functional groups, researchers can investigate the interaction between the compound and enzyme active sites, aiding in the discovery of new inhibitors .
Chemical Synthesis: Catalyst Development
3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride: can serve as a precursor in the development of catalysts for chemical reactions. Its stable azetidine ring can be functionalized to create catalysts that facilitate a variety of organic transformations .
Analytical Chemistry: Chromatographic Method Development
The compound’s distinct chemical signature allows it to be used as a standard in developing chromatographic methods. It can help in calibrating systems for the detection and quantification of structurally similar compounds .
Proteomics: Protein-Protein Interaction Modulation
In proteomics , this compound can be used to modulate protein-protein interactions. Its ability to bind to specific proteins can disrupt or enhance interactions, providing insights into protein function and signaling pathways .
properties
IUPAC Name |
3-[[3-(trifluoromethoxy)phenyl]methyl]azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)16-10-3-1-2-8(5-10)4-9-6-15-7-9;/h1-3,5,9,15H,4,6-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNMSWYAVCERMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC(=CC=C2)OC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride | |
CAS RN |
1354963-49-7 | |
Record name | Azetidine, 3-[[3-(trifluoromethoxy)phenyl]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354963-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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